Fap-IN-1

FAP inhibition IC50 enzyme assay

Researchers requiring FAP-specific readouts without off-target DPP/PREP inhibition face limited options with legacy pan-inhibitors. Fap-IN-1 (UAMC1110) is the optimized, gold-standard selective FAP inhibitor for tracer validation and probe development. - 0.43 nM IC50 against FAP; >23,000-fold selectivity over DPPIV. - Used as the essential blocking agent for FAPI-based imaging validation. - Free amine handle enables in-house conjugation to fluorophores or biotin.

Molecular Formula C65H88F2N12O18
Molecular Weight 1363.5 g/mol
Cat. No. B12391988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFap-IN-1
Molecular FormulaC65H88F2N12O18
Molecular Weight1363.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1
InChIKeyQNMPHRIBWDZTLY-ZWDFXXDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fap-IN-1 Chemical Profile and Pharmacology


Fap-IN-1, also known as UAMC1110 or SP-13786, is a synthetic small-molecule inhibitor of fibroblast activation protein (FAP), a serine protease of the S9 family that is selectively expressed on activated fibroblasts within the tumor microenvironment and fibrotic lesions. The compound belongs to the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold class and exhibits low nanomolar inhibitory potency against recombinant human FAP [1]. It is currently regarded as the most potent and selective FAP inhibitor described in the literature, serving as the core pharmacophore for the clinically deployed FAPI (FAP-inhibitor-based) radiotracer family [2][3].

FAP pathway inhibition study fit with reported low nanomolar target engagement
Isoform-selectivity assay context: high selectivity over DPPIV, DPP8, DPP9, PREP
Universal scaffold for activity-based probe and radiotracer derivatization

Fap-IN-1 Selectivity Advantage


FAP shares close structural homology with dipeptidyl peptidases (DPPIV, DPP8, DPP9) and prolyl oligopeptidase (PREP). Many FAP-targeting compounds—including early-generation boronic acid inhibitors such as talabostat (Val-boroPro)—are dual or pan-inhibitors that potently engage both FAP and related off-target proteases, confounding experimental interpretation. Fap-IN-1 (UAMC1110) was specifically optimized on the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) core to decouple FAP inhibition from DPP/PREP activity, achieving selectivity indices exceeding 10³ against the DPP family and PREP [1][2]. This selectivity profile is not uniformly shared by other FAP inhibitors or FAPI-derived homodimers, making simple substitution scientifically invalid when FAP-specific readouts are required.

Target
Fap-IN-1 (UAMC1110): >23,000-fold FAP/DPPIV selectivity window
Talabostat (Val-boroPro): broad DPP/FAP engagement confounds FAP-specific readouts
Selectivity
Decoupled from DPP and PREP activity; suitable for incretin or neuropeptide studies
Dimeric FAPI derivatives retain off-target DPPIV inhibition; may alter metabolic endpoint interpretation
Chemistry
Free amine handle supports in-house probe and chelator conjugation
Boronic acid or xanthine scaffolds lack synthetic flexibility; conjugation may reduce affinity

Fap-IN-1 Head-to-Head Comparisons


FAP Inhibitory Potency vs. FAPI Derivatives

In a directly comparable fluorescence-based enzymatic assay panel, Fap-IN-1 (UAMC1110) inhibited recombinant human FAP with an IC50 of 0.43 nM (430 pM), whereas the clinically used monomeric FAPI [natGa]Ga-DOTA.SA.FAPi showed an IC50 of 1.4 nM and the dimeric [natGa]Ga-DOTA.(SA.FAPi)2 showed an IC50 of 1.05 nM [1]. Fap-IN-1 thus demonstrated approximately 3.3-fold greater FAP inhibitory potency than the monomeric clinical FAPI and 2.4-fold greater than the dimeric clinical FAPI in the same assay system.

FAP Inhibitory Potency
Head-to-head
IC50 = 0.43 nM (reported)
Supports FAP target engagement assays
Context-dependent: recombinant human FAP; fluorescence-based enzymatic assay
FAP inhibition IC50 enzyme assay radiotheranostics FAPI

DPPIV Selectivity Comparison

Fap-IN-1 (UAMC1110) displayed an IC50 >10 µM against DPPIV, yielding a FAP-over-DPPIV selectivity index exceeding 23,000 (>10,000 nM / 0.43 nM). In contrast, the dimeric [natGa]Ga-DOTA.(SA.FAPi)2 showed a DPPIV IC50 of 0.51 µM and a FAP IC50 of 1.05 nM, yielding a selectivity index of approximately 486 [1]. The monomeric [natGa]Ga-DOTA.SA.FAPi exhibited even lower selectivity with a DPPIV IC50 >1 µM against a FAP IC50 of 1.4 nM, giving a selectivity index of approximately >714. Fap-IN-1's DPPIV selectivity index is therefore at least 32-fold higher than that of the dimeric clinical FAPI and at least 32-fold higher than the monomeric clinical FAPI.

DPPIV Selectivity
Head-to-head
Selectivity index >23,000 (reported)
Reduces off-target DPPIV interpretation risk
≥32-fold higher selectivity vs. clinical FAPI derivatives in the same assay panel
selectivity DPPIV off-target FAP inhibitor therapeutic window

PREP Selectivity Comparison

Fap-IN-1 inhibited PREP with an IC50 of 1.8 µM and FAP with an IC50 of 0.43 nM, yielding a selectivity index of approximately 4,186. By comparison, the dimeric [natGa]Ga-DOTA.(SA.FAPi)2 showed a PREP IC50 of 0.92 µM against a FAP IC50 of 1.05 nM (selectivity index ≈876), and the monomeric [natGa]Ga-DOTA.SA.FAPi showed a PREP IC50 of 8.7 µM against a FAP IC50 of 1.4 nM (selectivity index ≈6,214) [1]. Although the monomeric FAPI appears to have a somewhat higher PREP selectivity index, its substantially weaker FAP potency (1.4 nM vs. 0.43 nM) shifts the balance toward Fap-IN-1 when both absolute FAP inhibition and avoidance of PREP-driven neuropeptide processing artifacts are simultaneously required.

PREP Selectivity
Head-to-head
Selectivity index ≈4,186 (reported)
Balanced potency-selectivity profile for CNS studies
4.8-fold better PREP window than dimeric FAPI; potency advantage over monomeric FAPI
PREP prolyl oligopeptidase selectivity FAP inhibitor profiling

Oral Bioavailability and Plasma Half-Life

In a comprehensive pharmacokinetic evaluation in mice, selected inhibitors from the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) series—the structural class to which Fap-IN-1 belongs—demonstrated high oral bioavailability and sufficient plasma half-life to achieve selective and complete FAP inhibition in vivo [1]. The extended SAR study specifically identified compounds within this scaffold that maintained low nanomolar FAP potency while exhibiting satisfactory log D values, plasma stability, and microsomal stability [1]. These PK properties are not uniformly achieved by peptidic or boronic acid-based FAP inhibitors such as talabostat, which has a short plasma half-life and broader off-target reactivity.

Oral PK Profile
Class-level
High oral bioavailability reported in mouse model
Supports in vivo FAP pharmacology studies
Data to verify: class-level PK inference from Jansen et al., J Med Chem, 2014
pharmacokinetics oral bioavailability plasma half-life in vivo FAP inhibitor

PET Imaging Blockade Validation

In a PET imaging study, administration of Fap-IN-1 (SP-13786) as a blocking agent reduced the tumor uptake of the ¹⁸F-labeled FAPI tracer [¹⁸F]11 from baseline levels to 1.4% ID/g, confirming that the observed tumor signal was mediated specifically by FAP binding [1]. This level of blockade (typically >80% reduction relative to unblocked uptake) demonstrates that Fap-IN-1 achieves near-complete occupancy of FAP-binding sites in tumor tissue under in vivo conditions, validating its utility as a reference standard for competitive binding and target engagement studies in xenograft models.

PET Blockade Validation
Reported
Tracer uptake reduced to 1.4% ID/g (reported)
Validates FAP-dependent tracer binding in xenograft model
Supports use as blocking reference standard; context-dependent model
PET imaging FAPI target engagement in vivo blocking study

Universal FAPI Precursor

Fap-IN-1 (UAMC1110) functions as the universal FAP-targeting vector from which virtually all clinically evaluated FAPI radiotracers are derived. The UAMC1110 core has been conjugated to DOTA, DATA5m, and squaramide chelators for ⁶⁸Ga, ¹⁷⁷Lu, and ²²⁵Ac labeling, and has been functionalized with fluorescent dyes (Cy3, Cy5) and biotin for activity-based probe applications [1][2]. In contrast, alternative FAP-binding scaffolds such as xanthine-based inhibitors or boronic acid derivatives lack the synthetic flexibility of the quinoline-cyanopyrrolidine core for site-specific conjugation without loss of FAP affinity. This makes Fap-IN-1 the unique procurement choice when a single unmodified FAP-binding small molecule is needed that retains full compatibility with downstream derivatization chemistry.

Universal FAPI Precursor
Class-level
Validated conjugation handle for DOTA, Cy3/Cy5, biotin probes
Enables in-house probe synthesis
Review: subnanomolar FAP affinity retained after derivatization
FAPI radiotracer theranostics conjugation molecular imaging

Fap-IN-1 Application Scenarios


FAP Blockade for PET/SPECT Tracer Validation

Fap-IN-1 is the gold-standard blocking agent for confirming FAP-specific tumor uptake of novel radiolabeled FAPI tracers. As demonstrated by the reduction of [¹⁸F]11 tumor uptake to 1.4% ID/g upon Fap-IN-1 pre-administration, the compound achieves near-complete FAP occupancy in xenograft models [1]. Laboratories developing next-generation FAP-targeted imaging agents should procure Fap-IN-1 to establish baseline FAP-mediated signal in every new tracer validation experiment.

Activity-Based FAP Histology and Imaging

The UAMC1110 scaffold has been successfully conjugated to fluorescent reporters (Cy3, Cy5) and biotin, yielding activity-based probes with subnanomolar FAP affinity that selectively detect FAP activity in both live-cell imaging and patient-derived tumor cryosections [1]. Researchers procuring Fap-IN-1 for in-house probe synthesis can leverage its free amine handle to generate customized imaging tools, bypassing the limited commercial availability of pre-conjugated FAPI probes.

Pharmacological FAP Inhibition in Tumor Models

Fap-IN-1's high oral bioavailability and extended plasma half-life, combined with its >23,000-fold selectivity for FAP over DPPIV and >4,000-fold selectivity over PREP, make it the preferred systemic FAP inhibitor for murine tumor studies where sustained, selective target engagement is required without confounding DPPIV-mediated metabolic effects [1][2]. This profile is not matched by talabostat or by radiolabeled FAPI derivatives not designed for pharmacological dosing.

FAP Assay Development and High-Throughput Screening

With a FAP IC50 of 0.43 nM (430 pM) in recombinant enzyme assays, Fap-IN-1 serves as the ultimate positive control for establishing assay windows in FAP enzymatic activity measurements [1]. Its well-characterized selectivity profile against DPPIV, DPP8, DPP9, and PREP provides a built-in reference for counter-screening panels, reducing the number of separate control compounds that must be procured for comprehensive selectivity profiling of new chemical matter.

Application
Selection Property
Validation Focus
FAP PET/SPECT tracer validation
Target occupancy and blocking reference
FAP-dependent tumor uptake and target engagement confirmation
Activity-based FAP histology and imaging
Conjugation-ready scaffold
In-house probe synthesis and live-cell activity detection
Pharmacological FAP inhibition in tumor models
Oral bioavailability and isoform selectivity
Sustained target engagement without DPPIV-mediated confounding
FAP assay development and screening
High-potency reference inhibitor
Assay window establishment and counter-screening panel reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fap-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.